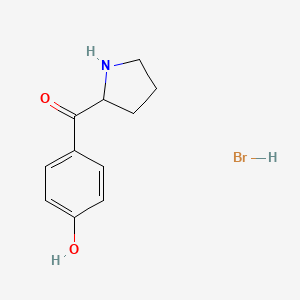

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide

Description

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrobromide is a hydrobromide salt of a pyrrolidine-derived compound featuring a 4-hydroxyphenyl group attached to a methanone moiety. This structure combines aromatic, heterocyclic, and ionic components, making it relevant in pharmaceutical and chemical research. The hydrobromide salt enhances solubility and bioavailability, a common strategy in drug design . While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, structural analogs and related hydrobromide salts offer insights into its properties and applications.

Properties

IUPAC Name |

(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.BrH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLYTQJALUNPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or modulating receptor activity, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(4-Morpholinyl)ethanone Hydrobromide

- Structural Differences : Replaces the pyrrolidine ring with a morpholine ring (six-membered, oxygen-containing heterocycle). Morpholine’s electron-rich oxygen may alter electronic properties and hydrogen-bonding capacity compared to pyrrolidine .

- Pharmacological Implications : Morpholine derivatives often exhibit distinct receptor affinities (e.g., serotonin or dopamine receptors) due to conformational flexibility and polarity differences.

- Solubility : Both compounds benefit from hydrobromide salt formation, but the morpholine analog’s larger ring size may reduce lipophilicity.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

- Structural Differences: Features a dichlorophenyl group and a dihydrobromide salt. The dual bromide ions increase molecular weight (MW: ~462.43) and solubility compared to the monobromide target compound .

- Applications : BD 1008 is a sigma receptor ligand, suggesting that the target compound’s pyrrolidine and hydroxyphenyl groups may also interact with neurological targets.

Eletriptan Hydrobromide

- Structural Differences : A 5-HT1B/1D agonist with a sulfonyl-containing indole structure. Unlike the target compound, it lacks a pyrrolidine ring but shares the hydrobromide salt for enhanced solubility .

- Pharmacokinetics : Eletriptan’s MW (462.43) and solubility profile highlight how bromide salts optimize oral bioavailability, a likely advantage for the target compound.

SKF-82958 Hydrobromide

- Structural Differences : A benzazepine-based dopamine agonist with a chloro-substituted aromatic ring. The hydroxyphenyl group in the target compound may confer antioxidant or estrogen receptor-binding activity absent in SKF-82958 .

- Potency : SKF-82958’s efficacy in Parkinson’s models suggests that structural modifications in the target compound could tailor receptor selectivity (e.g., D1 vs. D2 receptors).

Physicochemical and Pharmacological Properties

Solubility and Stability

- Hydrobromide salts generally exhibit high water solubility (e.g., pyridine hydrobromide: MW 160.01, readily soluble ). The target compound’s larger aromatic and heterocyclic components may reduce solubility compared to smaller salts but improve membrane permeability.

- Stability: Bromide ions resist oxidation better than iodide, making hydrobromides preferable for long-term storage .

Biological Activity

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide, with the chemical formula C12H14BrN and CAS number 2411219-30-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C12H14BrN

- Molecular Weight : 268.15 g/mol

- Structure : The compound features a pyrrolidine ring attached to a hydroxyphenyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin biosynthesis .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, which may help mitigate oxidative stress in cells .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Tyrosinase Inhibition :

- A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The most promising derivative showed significant inhibition with an IC50 value of 3.8 μM, indicating its potential as a therapeutic agent against hyperpigmentation disorders .

- Antioxidant Evaluation :

-

Antimicrobial Studies :

- Preliminary investigations into the antimicrobial properties revealed that this compound exhibited activity against several bacterial strains, warranting further research into its potential as an antimicrobial agent.

Q & A

Q. Experimental Design Table :

| Assay Type | Key Parameters | Outcome Metric |

|---|---|---|

| Radioligand | , | Binding affinity |

| Enzyme Kinetics | , | Inhibition potency |

| In Vivo PK/PD | , AUC | Bioavailability |

Advanced: How can researchers address discrepancies in hydrogen-bonding patterns reported in different crystallographic studies?

Methodological Answer:

- CSD Mining : Compare hydrogen-bond metrics (e.g., D–H···A distances, angles) across structurally similar hydrobromides to identify trends .

- Temperature-Dependent Crystallography : Assess whether thermal motion artifacts distort hydrogen-bond measurements at 100 K vs. room temperature .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to resolve packing-driven variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.